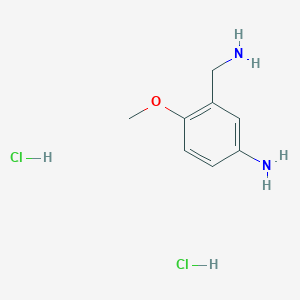

3-(Aminomethyl)-4-methoxyaniline dihydrochloride

Description

Properties

IUPAC Name |

3-(aminomethyl)-4-methoxyaniline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O.2ClH/c1-11-8-3-2-7(10)4-6(8)5-9;;/h2-4H,5,9-10H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVODDXYISDPIKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60515246 | |

| Record name | 3-(Aminomethyl)-4-methoxyaniline--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60515246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102677-73-6 | |

| Record name | 3-(Aminomethyl)-4-methoxyaniline--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60515246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-4-methoxyaniline dihydrochloride typically involves the reaction of 4-methoxyaniline with formaldehyde and hydrogen chloride. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of an acid catalyst and a reducing agent such as sodium borohydride.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-4-methoxyaniline dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The aminomethyl and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted aniline derivatives, quinones, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(Aminomethyl)-4-methoxyaniline dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-4-methoxyaniline dihydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 5-Amino-2-methoxy-benzenemethanamine dihydrochloride

- Synonyms: 3-(Aminomethyl)-4-methoxyaniline dihydrochloride

- CAS No.: 102677-73-6

- Molecular Formula : C₈H₁₄Cl₂N₂O

- Molecular Weight : 225.12 g/mol

Physical Properties :

- Boiling Point : 359.4°C at 760 mmHg .

- Storage : Requires storage under inert gas (nitrogen/argon) at 2–8°C; stability diminishes with repeated freeze-thaw cycles .

Applications :

Exclusively used in research settings (e.g., biochemical assays), with a purity >98% and strict handling protocols for solubility enhancement (e.g., heating to 37°C and sonication) .

Comparison with Structurally Similar Compounds

This compound vs. (R)-(+)-3-Aminoquinuclidine Dihydrochloride

Key Differences :

- Structural : The target compound features a linear aromatic system, whereas the quinuclidine derivative has a rigid bicyclic structure, influencing solubility and reactivity.

- Applications: Both are research chemicals, but the discontinued status of this compound suggests challenges in commercial availability compared to the quinuclidine analog.

Comparison with Nitro-Substituted Aniline Derivatives

Referenced compounds from (e.g., 3-nitro-dimethylaniline and 4-nitroso-dimethylaniline) share the aniline backbone but differ in substituents:

Research Findings :

- Nitro-aniline derivatives are more thermally stable due to electron-withdrawing nitro groups, whereas the target compound’s methoxy group is electron-donating, affecting its reactivity in organic synthesis .

Biological Activity

3-(Aminomethyl)-4-methoxyaniline dihydrochloride, also known as 3-(AM4)-DHC, is a compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and molecular biology. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C₈H₁₄Cl₂N₂O

- CAS Number : 102677-73-6

- Structure : The compound features an amino group and a methoxy group attached to a benzene ring, with two hydrochloride ions indicating its dihydrochloride form.

Neuroprotective Properties

Research indicates that 3-(AM4)-DHC may possess neuroprotective properties, making it a candidate for therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound has been shown to exhibit anti-amyloidogenic effects, which could be beneficial in reducing amyloid plaque formation associated with these diseases.

Molecular Biology Applications

3-(AM4)-DHC serves as a valuable tool in molecular biology. It has been utilized in studies focusing on protein-protein interactions and cellular signaling pathways. Its ability to bind to specific proteins allows researchers to investigate their functions and interactions with other molecules.

The exact mechanisms through which 3-(AM4)-DHC exerts its biological effects are still under investigation. However, preliminary studies suggest that it may interact with various molecular targets involved in cellular signaling and neuroprotection. Its unique structure allows it to modulate the activity of certain receptors and enzymes, potentially influencing pathways related to cell survival and apoptosis.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 3-(AM4)-DHC, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Methoxyaniline | Methoxy group on aniline | Commonly used as an intermediate in dyes |

| 3-Aminobenzylamine | Amino group positioned differently | Potential use in pharmaceuticals |

| p-Anisidine | Single amino group on benzene | Used mainly as a reagent |

| 3-(Aminomethyl)-5-methoxy-aniline | Additional methoxy group | Potentially different biological activity |

The specific arrangement of functional groups in 3-(AM4)-DHC may confer distinct chemical reactivity and biological properties compared to these similar compounds.

Case Studies and Research Findings

Several studies have documented the biological activity of 3-(AM4)-DHC:

- Neuroprotection in Cell Models : In vitro studies have demonstrated that 3-(AM4)-DHC can protect neuronal cells from oxidative stress-induced apoptosis. This was evidenced by decreased levels of reactive oxygen species (ROS) and improved cell viability in treated cell lines compared to controls.

- Binding Affinity Studies : Research has highlighted the compound's binding affinity to specific receptors involved in neurodegenerative pathways. For instance, docking studies suggest that 3-(AM4)-DHC binds effectively to amyloid precursor protein (APP), potentially inhibiting its cleavage into amyloid-beta .

- Inhibition of Enzymatic Activity : The compound has also been tested for its inhibitory effects on enzymes associated with neurodegeneration. Preliminary data indicate that it may inhibit acetylcholinesterase (AChE) activity, which is crucial for neurotransmitter regulation in the brain .

Q & A

What are the recommended synthetic routes for 3-(Aminomethyl)-4-methoxyaniline dihydrochloride, and how do reaction conditions influence yield and purity?

Level: Basic

Answer:

The compound can be synthesized via reductive amination of 4-methoxy-3-nitrobenzaldehyde followed by hydrochlorination. Key steps include:

- Nitro reduction: Use catalytic hydrogenation (e.g., Pd/C, H₂) or sodium dithionite in aqueous ethanol to reduce the nitro group to an amine .

- Aminomethylation: Introduce the aminomethyl group via Mannich reaction or nucleophilic substitution, optimizing pH (7–9) and temperature (40–60°C) to minimize side products .

- Purification: Crystallization in ethanol/HCl yields the dihydrochloride salt. Monitor purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

How should researchers validate the structural identity of this compound?

Level: Basic

Answer:

Use a multi-technique approach:

- NMR: Confirm aromatic protons (δ 6.8–7.2 ppm for methoxy-substituted benzene) and aminomethyl groups (δ 3.2–3.5 ppm for –CH₂–NH₂) .

- Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ at m/z 189.1 (free base) and chloride adducts .

- Elemental Analysis: Match calculated vs. observed C, H, N, Cl percentages (e.g., C: 42.7%, Cl: 31.5%) .

What strategies are effective for resolving discrepancies in reported solubility data for this compound?

Level: Advanced

Answer:

Discrepancies often arise from polymorphic forms or residual solvents. Mitigate via:

- Controlled recrystallization: Test solvents (e.g., methanol, acetone) at varying temperatures to isolate stable polymorphs .

- Thermogravimetric Analysis (TGA): Detect solvent residues (>1% weight loss below 150°C) .

- Dynamic Light Scattering (DLS): Assess aggregation in aqueous buffers (pH 4–7) that may alter apparent solubility .

How can researchers design stability studies to assess degradation pathways under storage conditions?

Level: Advanced

Answer:

Follow ICH Q1A guidelines:

- Forced Degradation: Expose to heat (60°C, 10 days), light (ICH Q1B), and humidity (75% RH). Monitor via:

- Long-Term Stability: Store at 2–8°C in amber vials with desiccants; reassay every 6 months .

What methodologies are recommended for impurity profiling in batch-to-batch comparisons?

Level: Advanced

Answer:

- LC-MS/MS: Use a zwitterionic HILIC column (2.1 × 100 mm, 1.7 µm) with 10 mM ammonium formate (pH 3.0)/acetonitrile to separate polar impurities (e.g., unreacted intermediates) .

- Reference Standards: Cross-check against EP/PhEur impurity standards (e.g., Imp. A/B in ) .

- Quantitative NMR (qNMR): Quantify residual solvents (e.g., DMSO-d₆ as internal standard) .

How can this compound be utilized in enzyme inhibition assays, and what controls are critical?

Level: Advanced

Answer:

As a potential serine protease inhibitor:

- Assay Design: Use fluorogenic substrates (e.g., Z-Gly-Gly-Arg-AMC) in Tris buffer (pH 8.0, 25°C). Include:

- IC₅₀ Determination: Pre-incubate enzyme with compound (0.1–100 µM), measure residual activity. Fit data to a four-parameter logistic model .

What computational approaches predict the compound’s interaction with biological targets?

Level: Advanced

Answer:

- Molecular Docking: Use AutoDock Vina with PDB structures (e.g., trypsin 1S0Q). Parameterize the compound’s protonation state at physiological pH (amine groups: +1 charge) .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å) .

- ADMET Prediction: SwissADME for bioavailability (LogP ~1.2, TPSA 65 Ų) and toxicity (AMES test negativity) .

What safety protocols are essential when handling this compound in aqueous solutions?

Level: Basic

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.